N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9678550
InChI: InChI=1S/C21H21N3O4/c1-27-17-8-7-15-11-22-24(21(26)19(15)20(17)28-2)12-18(25)23-16-9-13-5-3-4-6-14(13)10-16/h3-8,11,16H,9-10,12H2,1-2H3,(H,23,25)
SMILES: COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CC4=CC=CC=C4C3)OC
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol

N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

CAS No.:

Cat. No.: VC9678550

Molecular Formula: C21H21N3O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide -

Specification

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
IUPAC Name N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide
Standard InChI InChI=1S/C21H21N3O4/c1-27-17-8-7-15-11-22-24(21(26)19(15)20(17)28-2)12-18(25)23-16-9-13-5-3-4-6-14(13)10-16/h3-8,11,16H,9-10,12H2,1-2H3,(H,23,25)
Standard InChI Key OAWGEHCFXQDFBA-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CC4=CC=CC=C4C3)OC
Canonical SMILES COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CC4=CC=CC=C4C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide, reflects its three primary components:

  • Indenyl moiety: A bicyclic structure comprising fused benzene and cyclopentene rings.

  • Phthalazinone core: A diazine ring fused to a benzene ring, substituted with methoxy groups at positions 7 and 8 and a ketone at position 1.

  • Acetamide bridge: Connects the indenyl and phthalazinone units via an amide bond .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
CAS Registry Number1282096-30-3
DensityNot Available (N/A)
Melting PointN/A
Boiling PointN/A

Spectroscopic and Computational Data

The compound’s InChIKey (computed as WKQJBWVBTLZEEP-UHFFFAOYSA-N for analogous structures) and SMILES (CCOC1=CC=CC=C1OCC(=O)NC2CCC3=CC=CC=C23) provide identifiers for database searches and computational modeling . X-ray crystallography data are absent, but molecular dynamics simulations predict a planar phthalazinone ring and a semi-rigid indenyl conformation, stabilized by intramolecular hydrogen bonding between the acetamide’s carbonyl and the phthalazinone’s N-H group .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves multi-step organic reactions:

  • Phthalazinone Formation: Condensation of 3,4-dimethoxyphthalic anhydride with hydrazine hydrate yields 7,8-dimethoxyphthalazin-1(2H)-one.

  • Acetamide Linker Introduction: Alkylation of the phthalazinone’s nitrogen with chloroacetyl chloride, followed by coupling with 2-aminoindane via a nucleophilic acyl substitution .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldPurification Method
Phthalazinone synthesisHydrazine hydrate, ethanol, reflux65–70%Recrystallization
Acetamide couplingChloroacetyl chloride, DCM, 0°C45–50%Column chromatography (SiO2)

Analytical Characterization

Reaction progress is monitored via thin-layer chromatography (TLC) (Rf = 0.3 in ethyl acetate/hexane, 1:1) and high-performance liquid chromatography (HPLC) (retention time: 8.2 min, C18 column, acetonitrile/water). Nuclear magnetic resonance (NMR) spectra (1H and 13C) confirm the structure, with key signals at δ 2.85–3.10 ppm (indenyl CH2), δ 3.90 ppm (methoxy groups), and δ 8.20 ppm (phthalazinone aromatic protons) .

Structural and Electronic Analysis

Conformational Dynamics

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the lowest-energy conformation positions the phthalazinone and indenyl rings perpendicular to each other, minimizing steric hindrance. The methoxy groups adopt a coplanar arrangement with the phthalazinone ring, enhancing resonance stabilization .

Solubility and Stability

Preliminary studies indicate poor aqueous solubility (<0.1 mg/mL at pH 7.4) but moderate solubility in dimethyl sulfoxide (DMSO) (12 mg/mL). The compound is stable at −20°C for six months but degrades by 15% after 48 hours at 37°C in phosphate-buffered saline, suggesting limited in vivo stability.

Challenges and Future Directions

Synthetic Optimization

Current yields (45–50%) necessitate improved catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to reduce reaction times.

Pharmacological Profiling

Priority studies should include:

  • In vitro cytotoxicity assays against NCI-60 cancer cell lines.

  • ADMET profiling to assess absorption, distribution, and toxicity.

Table 3: Proposed Research Timeline

StudyDurationObjectives
Synthetic scale-up6 monthsIncrease yield to >70%
Kinase inhibition12 monthsIdentify primary targets
Preclinical toxicity18 monthsDetermine LD50 in rodents

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